N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine
Overview
Description
“N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” is a chemical compound with the CAS Number: 1247701-90-1 . It has a molecular weight of 210.28 . The IUPAC name for this compound is N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinamine .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N4O/c1-8-12-10(13-15-8)7-14-5-3-4-9(6-14)11-2/h9,11H,3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Chemical Reactions and Synthesis
- The reaction of similar compounds involving oxadiazole rings, like in the study by Yakubkene and Vainilavichyus (1998), illustrates the reactivity of such compounds in forming various derivatives through reactions with amines. This is significant for synthesizing new compounds with potential applications in medicinal chemistry (Yakubkene & Vainilavichyus, 1998).
Antibacterial and Antifungal Properties
- Sharma, Kumar, and Pathak (2014) explored compounds with 1,3,4-oxadiazol-2-amine structures, which showed significant antibacterial and antifungal activities. This suggests that derivatives of N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine might also possess similar properties (Sharma, Kumar, & Pathak, 2014).
Anticancer Activity
- A study by Ahsan and Shastri (2015) on oxadiazole analogues revealed their antiproliferative activity against various cancer cell lines. This highlights the potential of this compound derivatives in cancer research (Ahsan & Shastri, 2015).
Synthesis of Heterocyclic Compounds
- Research by Katritzky, Luo, and Cui (1999) demonstrates the utility of similar compounds in synthesizing diverse heterocyclic structures, which are crucial in the development of new pharmaceuticals (Katritzky, Luo, & Cui, 1999).
Molecular Rearrangements and Synthesis
- Buscemi, Vivona, and Caronna (1996) investigated the photochemistry of 1,2,4-oxadiazoles, leading to the formation of various heterocyclic compounds. This could imply potential applications for this compound in photochemical reactions (Buscemi, Vivona, & Caronna, 1996).
Enzyme Inhibition Studies
- Bautista-Aguilera et al. (2014) researched compounds with similar structures for their role as cholinesterase and monoamine oxidase inhibitors, suggesting the potential use of this compound in neurodegenerative disease research (Bautista-Aguilera et al., 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its targets and the resulting changes would require further investigation.
Properties
IUPAC Name |
N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-8-12-10(13-15-8)7-14-5-3-4-9(6-14)11-2/h9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTYJTDKBGHPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCC(C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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